Anilopam hydrochloride is a pharmaceutical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various medical conditions. It is classified as a piperidine derivative, which is a common structure in many pharmacologically active compounds. The hydrochloride salt form enhances its solubility and stability, making it suitable for formulation into various dosage forms.
Anilopam hydrochloride is synthesized through chemical processes involving specific organic reactions. The compound is not typically derived from natural sources but rather produced in laboratory settings or industrial facilities specializing in pharmaceutical synthesis.
Anilopam hydrochloride falls under the category of synthetic organic compounds, specifically classified as a piperidine derivative. Its structure and functional groups contribute to its biological activity, making it relevant in medicinal chemistry.
The synthesis of anilopam hydrochloride involves several key steps, typically starting from commercially available precursors. Common methods include:
The synthesis may utilize various solvents and reagents, including dichloromethane and dimethylformamide, under controlled temperatures to optimize yield and purity. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and purity of the final product.
Anilopam hydrochloride features a piperidine ring structure, which is characteristic of many psychoactive compounds. The molecular formula is typically represented as CHClN, indicating the presence of chlorine and nitrogen atoms within the structure.
Anilopam hydrochloride can undergo several chemical reactions typical of amines and piperidine derivatives:
The reactivity of anilopam hydrochloride can be influenced by the presence of substituents on the aromatic ring, which can modulate electronic properties and steric hindrance during chemical reactions.
Anilopam hydrochloride exerts its pharmacological effects primarily through modulation of neurotransmitter systems in the central nervous system. It may act as an antagonist at certain receptor sites, influencing pathways involved in mood regulation and pain perception.
Anilopam hydrochloride has potential applications in several areas:
Anilopam hydrochloride (systematic name: 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline hydrochloride) is an opioid analgesic belonging to the benzazepine class of compounds. Its core structure features a benzene ring fused to an azepine ring, distinguishing it from the more prevalent benzodiazepine class which modulates GABAA receptors [6] [10]. Benzazepines like Anilopam were investigated in the mid-20th century as alternatives to morphine-derived opioids, with research focusing on their affinity for µ-opioid receptors (MOR) as primary targets for pain relief [3]. Early pharmacological screening demonstrated Anilopam’s structural uniqueness: its aniline moiety and tetrahydrobenzazepine core contributed to potent MOR binding, while the 7-methoxy group enhanced metabolic stability compared to simpler benzazepines [1]. The compound (developmental code: PR 786-723) emerged during a period of intense exploration of synthetic opioids, driven by the quest for non-addictive analgesics. However, benzazepines faced challenges due to complex synthesis pathways and variable in vivo efficacy across species [3].
Table 1: Key Structural Features of Anilopam Hydrochloride
Structural Component | Chemical Role | Pharmacological Significance |
---|---|---|
Tetrahydrobenzazepine core | Central scaffold | Binds µ-opioid receptor (MOR) |
7-Methoxy group | Substituent | Enhances metabolic stability |
4-Methyl group | Alkyl substituent | Modulates receptor affinity |
Ethylaniline side chain | Pharmacophore | Critical for MOR interaction |
Pharmaceutical developer Pentwell spearheaded Anilopam’s development during the 1960s, securing key intellectual property including U.S. Patent 3,719,669 in 1973 [3]. Preclinical studies characterized it as a potent synthetic opioid with a molecular weight of 310.441 g/mol (freebase) and the chemical formula C20H26N2O·HCl [3]. Despite promising early data, Anilopam encountered significant barriers to clinical translation:
Scientific references from the era, including Morton and Hall’s Concise Dictionary of Pharmacological Agents (1999), subsequently documented Anilopam as a "pharmacological agent" with opioid properties but "never marketed" status [1] [3].
Table 2: Anilopam Hydrochloride Development Timeline
Year | Milestone | Status Outcome |
---|---|---|
1960s | Initial synthesis & MOR screening by Pentwell | Promising preclinical efficacy |
1973 | U.S. Patent 3,719,669 granted | Secured structural IP |
Mid-1970s | Abandonment of clinical development | No IND/NDA submission |
1999 | Listing in Concise Dictionary of Pharmacological Agents | Formal recognition as non-marketed opioid |
Anilopam hydrochloride occupies a unique niche in drug regulation: it is globally unregulated due to its historical lack of commercialization and absence of documented misuse [1] [3]. This status contrasts sharply with controlled benzazepines like fenoldopam (a dopamine agonist). Key regulatory dimensions include:
The convergence of historical abandonment, limited scientific data, and evolving synthetic opioid landscapes positions Anilopam as a case study in regulatory preparedness for legacy research compounds.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0